molecular formula C14H23NO3 B5849360 2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol

2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol

Cat. No.: B5849360
M. Wt: 253.34 g/mol
InChI Key: XZWUNDVEERAKAB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol is a synthetic phenolic derivative characterized by a central benzene ring substituted with two methoxy (-OCH₃) groups at the 2- and 6-positions and a [(pentan-3-ylamino)methyl] group at the 4-position. The pentan-3-ylamino moiety introduces a branched alkyl chain, enhancing lipophilicity compared to shorter or linear alkyl analogs.

Properties

IUPAC Name

2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUNDVEERAKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate amine, such as pentan-3-ylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include formaldehyde and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced phenolic derivatives .

Scientific Research Applications

2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aminoalkyl side chain may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in substituent groups at the 4-position. Key differences in molecular weight, functional groups, and inferred properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent at 4-Position Molecular Weight Key Properties/Applications
2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol C₁₄H₂₃NO₃ (Pentan-3-ylamino)methyl 253.34 (calc.) High lipophilicity; potential CNS activity
4-[(Methylamino)methyl]-2,6-dimethoxyphenol C₁₀H₁₅NO₃ (Methylamino)methyl 197.23 Moderate solubility; base for derivatization
4-Allyl-2,6-dimethoxyphenol (NSC-16953) C₁₁H₁₄O₃ Allyl (-CH₂CH=CH₂) 194.23 Volatile; used in flavor/fragrance
2,6-Dimethoxy-4-(1-propenyl)phenol C₁₁H₁₄O₃ 1-Propenyl (-CH=CHCH₃) 194.23 Sweet/spicy taste; natural product analog

Key Observations:

Lipophilicity: The pentan-3-ylamino group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methylamino analog (logP ~1.8) . This may enhance membrane permeability but reduce aqueous solubility. Allyl and propenyl derivatives (logP ~2.0–2.5) balance hydrophobicity and volatility, making them suitable for topical or aromatic applications .

Biological Interactions: The tertiary amine in the pentan-3-ylamino group could enable hydrogen bonding or ionic interactions with biological targets, unlike the non-polar allyl/propenyl groups. Allyl/propenyl derivatives are associated with antioxidant or antimicrobial activity due to their conjugated double bonds .

Synthetic Accessibility: The methylamino analog (C₁₀H₁₅NO₃) is simpler to synthesize, as reflected in its commercial availability . The pentan-3-ylamino variant requires multi-step synthesis, including reductive amination of a pentan-3-ylamine precursor.

Research Findings and Gaps

  • Biological Activity: While 4-allyl-2,6-dimethoxyphenol shows antifungal properties , the pentan-3-ylamino derivative’s bioactivity remains unstudied.
  • Thermodynamic Stability : The branched pentan-3-yl group may confer steric stability, reducing oxidation rates compared to allyl/propenyl analogs .

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